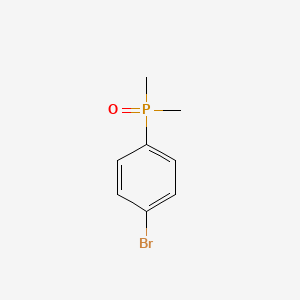

1-Bromo-4-dimethylphosphoryl-benzene

Description

The exact mass of the compound (4-Bromophenyl)dimethylphosphine oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-dimethylphosphorylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrOP/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPOOPJRWPTMGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4648-59-3 | |

| Record name | 1-bromo-4-(dimethylphosphoryl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-bromophenyl)dimethylphosphine oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (4-bromophenyl)dimethylphosphine oxide, a valuable intermediate in organic synthesis and drug discovery. The document outlines a primary synthetic route via a Grignar-d reaction and an alternative palladium-catalyzed cross-coupling method. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are presented to aid researchers in the successful preparation of this compound.

Synthetic Strategies

The synthesis of (4-bromophenyl)dimethylphosphine oxide can be primarily achieved through two effective methods:

-

Grignard Reaction: This classic organometallic approach involves the preparation of a Grignard reagent from 1,4-dibromobenzene (B42075), followed by its reaction with dimethylphosphinic chloride. This method is robust and generally provides good yields.

-

Palladium-Catalyzed Cross-Coupling: A modern alternative involves the palladium-catalyzed coupling of an aryl halide with a phosphorus nucleophile. This method offers the advantage of milder reaction conditions and tolerance to a wider range of functional groups.

This guide will focus on the Grignard reaction as the primary, detailed protocol, with the palladium-catalyzed method presented as a viable alternative.

Primary Synthetic Route: Grignard Reaction

The Grignard-based synthesis is a two-step process:

-

Preparation of Dimethylphosphinic Chloride: The electrophilic phosphorus precursor is synthesized from dimethylphosphinic acid.

-

Grignard Reaction and Formation of the Final Product: 4-Bromophenylmagnesium bromide is prepared in situ and reacted with the synthesized dimethylphosphinic chloride.

Data Presentation: Reagents and Reaction Parameters

The following tables summarize the key quantitative data for each step of the Grignard synthesis protocol.

Table 1: Synthesis of Dimethylphosphinic Chloride

| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| Dimethylphosphinic acid | 94.05 | 0.282 | 1.0 | 26.5 g |

| Thionyl chloride | 118.97 | 1.53 | 5.4 | 110 mL |

| Benzene (B151609) | 78.11 | - | - | 110 mL |

Table 2: Synthesis of (4-bromophenyl)dimethylphosphine oxide

| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| 1,4-Dibromobenzene | 235.90 | 0.106 | 1.0 | 25.0 g |

| Magnesium turnings | 24.31 | 0.100 | 0.94 | 2.43 g |

| Anhydrous Diethyl Ether | 74.12 | - | - | 250 mL |

| Dimethylphosphinic Chloride | 112.50 | 0.090 | 0.85 | ~10.1 g |

Experimental Protocols

Protocol 1: Synthesis of Dimethylphosphinic Chloride [1]

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: To the flask, add dimethylphosphinic acid (26.5 g, 0.282 mol), benzene (110 mL), and thionyl chloride (110 mL).

-

Reaction: Heat the mixture to a gentle reflux for 1.5 hours.

-

Work-up: After cooling, concentrate the reaction mixture under reduced pressure (aspirator) to obtain a crude solid.

-

Purification: Purify the crude product by distillation to yield dimethylphosphinic chloride. The expected yield is approximately 75%.

Protocol 2: Synthesis of (4-bromophenyl)dimethylphosphine oxide

This protocol is a composite of general Grignard preparation methods and the reaction with a phosphinic chloride.[2][3][4]

-

Grignard Reagent Preparation:

-

Apparatus: Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (2.43 g, 0.100 mol) in a dry three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer.

-

Initiation: Add a small crystal of iodine to activate the magnesium.

-

Reagent Addition: Dissolve 1,4-dibromobenzene (25.0 g, 0.106 mol) in anhydrous diethyl ether (250 mL) and add a small portion to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.

-

Reaction: Once the reaction starts (indicated by cloudiness and gentle reflux), add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Dimethylphosphinic Chloride:

-

Cooling: Cool the freshly prepared 4-bromophenylmagnesium bromide solution to 0 °C in an ice bath.

-

Addition: Dissolve dimethylphosphinic chloride (~10.1 g, 0.090 mol) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford (4-bromophenyl)dimethylphosphine oxide.

-

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the Grignard-based synthesis of (4-bromophenyl)dimethylphosphine oxide.

References

An In-depth Technical Guide to 1-Bromo-4-dimethylphosphoryl-benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Bromo-4-dimethylphosphoryl-benzene. This organophosphorus compound is of increasing interest in medicinal chemistry and materials science due to the unique characteristics of the dimethylphosphine (B1204785) oxide moiety. This document summarizes its known physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its potential role in drug development based on the current understanding of related compounds.

Chemical and Physical Properties

This compound, also known as (4-bromophenyl)dimethylphosphine oxide, is a solid, light yellow to yellow crystalline compound.[1] Its core structure consists of a benzene (B151609) ring substituted with a bromine atom and a dimethylphosphoryl group at the para positions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrOP | [1] |

| Molecular Weight | 233.04 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Purity (by HPLC) | ≥98.14% | [1] |

| CAS Number | 4648-59-3 |

Table 2: Spectroscopic Data of this compound

| Spectrum | Data | Source |

| ¹H NMR | Consistent with structure | [1] |

| Mass Spectrometry (MS) | Consistent with structure | [1] |

| ¹³C NMR | Data not available in the searched literature. | |

| ³¹P NMR | Data not available in the searched literature. |

Synthesis and Purification

The synthesis of this compound can be achieved through a palladium-catalyzed cross-coupling reaction, a common method for forming carbon-phosphorus bonds. The general approach involves the reaction of an aryl halide with a secondary phosphine (B1218219) oxide.

Experimental Protocol: Palladium-Catalyzed C-P Cross-Coupling

This protocol is based on established methods for the synthesis of arylphosphine oxides.

dot

References

An In-depth Technical Guide to 1-Bromo-4-dimethylphosphoryl-benzene (CAS 4648-59-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-dimethylphosphoryl-benzene (CAS 4648-59-3), a key building block in modern medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, and purification protocols, and discusses its significant role in the development of targeted therapeutics, particularly as a crucial intermediate in the synthesis of the Anaplastic Lymphoma Kinase (ALK) inhibitor, Brigatinib. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and chemical synthesis, offering detailed experimental procedures, tabulated data, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is an organophosphorus compound featuring a phenyl ring substituted with a bromine atom and a dimethylphosphoryl group. The presence of the reactive bromine atom makes it an ideal substrate for various cross-coupling reactions, enabling its incorporation into more complex molecular architectures. The dimethylphosphine (B1204785) oxide (DMPO) moiety is of particular interest in drug design due to its ability to act as a hydrogen bond acceptor, which can enhance binding affinity to biological targets and improve the pharmacokinetic profile of drug candidates. A prime example of its application is in the synthesis of Brigatinib, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), used in the treatment of non-small cell lung cancer (NSCLC).[1]

Physicochemical and Spectral Data

The following tables summarize the key physical, chemical, and spectral properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 4648-59-3 | [2] |

| Molecular Formula | C₈H₁₀BrOP | [2] |

| Molecular Weight | 233.04 g/mol | [2] |

| Appearance | White to off-white solid | |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Boiling Point | 344.2 ± 34.0 °C at 760 mmHg | [3] |

| Flash Point | 162.0 ± 25.7 °C | [3] |

| LogP | 0.76 | [3] |

| Index of Refraction | 1.536 | [3] |

Table 2: Representative Spectral Data

| Technique | Data |

| ¹H NMR | δ (ppm): 7.70-7.65 (m, 2H, Ar-H), 7.51-7.40 (m, 2H, Ar-H), 1.75 (d, J = 13.2 Hz, 6H, P-(CH₃)₂) |

| ¹³C NMR | δ (ppm): 132.9 (d, JP-C = 98.1 Hz), 131.6 (d, JP-C = 2.8 Hz), 130.6 (d, JP-C = 9.3 Hz), 128.5 (d, JP-C = 11.5 Hz), 29.3 (d, JP-C = 71.6 Hz) |

| ³¹P NMR | δ (ppm): ~32 |

| FT-IR | ν (cm⁻¹): ~1480 (C=C aromatic), ~1180 (P=O stretch), ~1090 (P-C stretch), ~820 (C-H out of plane bend) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved via a palladium-catalyzed cross-coupling reaction between an aryl halide and a phosphine (B1218219) oxide. A representative protocol is detailed below, based on established methods for P-C bond formation.

Reaction Scheme:

Materials:

-

Dimethylphosphine oxide

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane (B91453)

-

Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask under a nitrogen atmosphere, add 1,4-dibromobenzene (1.0 eq), dimethylphosphine oxide (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and dppf (0.1 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the reaction mixture by bubbling nitrogen through the solvent for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 101 °C) and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified by flash column chromatography.

Materials:

-

Silica (B1680970) gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Glass column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).

-

Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a solid.

Role in Drug Development: Anaplastic Lymphoma Kinase (ALK) Inhibition

This compound is a pivotal intermediate in the synthesis of Brigatinib, a second-generation ALK inhibitor.[4] ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations (e.g., chromosomal rearrangements), can drive the growth and survival of cancer cells.[5][6] Brigatinib effectively inhibits the kinase activity of ALK, thereby blocking downstream signaling pathways crucial for tumor proliferation.[1][7]

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

The diagram below illustrates the major signaling cascades activated by oncogenic ALK and the point of inhibition by Brigatinib. Constitutively active ALK fusion proteins lead to the activation of several key downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and inhibit apoptosis.[5][7][8]

Experimental and Synthetic Workflows

The following diagrams illustrate the logical flow of the synthesis and purification of this compound, as well as its subsequent use in the synthesis of a key intermediate for Brigatinib.

Synthesis and Purification Workflow

This workflow outlines the key steps from starting materials to the purified product.

Application in Brigatinib Synthesis

This diagram shows the logical step of using this compound in a subsequent reaction, highlighting its role as a building block.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant applications in the pharmaceutical industry. Its utility is underscored by its role in the construction of complex, biologically active molecules like the ALK inhibitor Brigatinib. The synthetic protocols and data presented in this guide provide a solid foundation for researchers working with this compound. Further exploration of its reactivity and applications is likely to yield new discoveries in medicinal chemistry and materials science.

References

- 1. DIMETHYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]

- 2. appretech.com [appretech.com]

- 3. (4-Bromophenyl)Dimethylphosphine Oxide | CAS#:4648-59-3 | Chemsrc [chemsrc.com]

- 4. WO2022253081A1 - Phosphine oxide derivative, preparation method therefor and application thereof - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. (4-Bromophenyl)diphenylphosphine Oxide | C18H14BrOP | CID 11268306 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of (4-bromophenyl)dimethylphosphine Oxide in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility characteristics of (4-bromophenyl)dimethylphosphine oxide. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility information inferred from related compounds and outlines a standard experimental protocol for solubility determination.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property, influencing its behavior in various chemical and biological systems. For professionals in drug development and scientific research, understanding the solubility of a substance like (4-bromophenyl)dimethylphosphine oxide is essential for formulation, reaction optimization, and bioavailability assessment.

Phosphine oxides, as a class of compounds, are noted for their polarity and hydrogen bonding capabilities, which significantly impact their solubility. The presence of the dimethylphosphine (B1204785) oxide group is known to enhance the solubility of organic compounds in polar solvents.[1] For instance, dimethylphosphine oxide itself is soluble in polar organic solvents.[2] The incorporation of a dimethylphosphine oxide moiety into a molecule can dramatically increase its solubility while decreasing its lipophilicity, a desirable trait in drug discovery.[1]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for (4-bromophenyl)dimethylphosphine oxide in various organic solvents has not been published. Researchers requiring this specific data are encouraged to perform experimental determinations.

Experimental Protocol for Solubility Determination

A widely accepted and robust method for determining the solubility of a solid compound in an organic solvent is the static gravimetric method. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the solution by evaporating the solvent and weighing the residue.

Materials:

-

(4-bromophenyl)dimethylphosphine oxide (solute)

-

Selected organic solvents (e.g., ethanol, acetone, toluene, etc.)

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature bath or incubator

-

Vials with tight-fitting caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Vortex mixer

-

Oven or vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of (4-bromophenyl)dimethylphosphine oxide to a series of vials, each containing a known volume or mass of a specific organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Securely cap the vials and place them in a constant temperature bath. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with intermittent agitation (e.g., using a vortex mixer or shaker) to ensure saturation is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or room temperature syringe. Immediately pass the solution through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Mass Determination: Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption. Weigh the dish containing the solid residue on an analytical balance.

-

Calculation: The solubility (S) can be calculated using the following formula:

S ( g/100 g solvent) = [(mass of dish + residue) - (mass of empty dish)] / (mass of solvent) x 100

The mass of the solvent can be determined from the volume of the supernatant withdrawn and the density of the solvent at the experimental temperature.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Caption: Gravimetric solubility determination workflow.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-4-dimethylphosphoryl-benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-4-dimethylphosphoryl-benzene (CAS 4648-59-3). While a definitive, publicly available experimental spectrum is elusive, this document synthesizes data from analogous compounds and fundamental spectroscopic principles to present a comprehensive, predicted spectrum. This guide includes a summary of expected quantitative NMR data, a detailed experimental protocol for acquiring such a spectrum, and visual diagrams illustrating the key magnetic interactions within the molecule. This information is intended to aid researchers in the identification, characterization, and quality control of this compound and related structures in a drug development context.

Introduction

This compound is a para-substituted aromatic compound containing both a bromine atom and a dimethylphosphoryl group. These substituents significantly influence the electron distribution within the benzene (B151609) ring, leading to a characteristic ¹H NMR spectrum. Understanding this spectrum is crucial for verifying the compound's structure and purity. The para-substitution pattern, combined with the presence of a phosphorus atom, results in a distinct and predictable set of signals in the aromatic region, primarily an AA'BB' system further complicated by phosphorus-proton coupling.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the aromatic protons and the methyl protons of the dimethylphosphoryl group. The data presented below is a prediction based on established spectroscopic principles and data from similar compounds.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-2, H-6 | 7.75 - 7.65 | Doublet of doublets (dd) | ³J(H,H) ≈ 8.5 Hz, ³J(P,H) ≈ 12.0 Hz | 2H |

| H-3, H-5 | 7.65 - 7.55 | Doublet of doublets (dd) | ³J(H,H) ≈ 8.5 Hz, ⁴J(P,H) ≈ 3.0 Hz | 2H |

| -P(O)(CH₃)₂ | 1.85 - 1.75 | Doublet (d) | ²J(P,H) ≈ 13.0 Hz | 6H |

Interpretation of the Spectrum

The para-substitution of the benzene ring leads to a chemically symmetric but magnetically non-equivalent system for the aromatic protons. This gives rise to a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets if the chemical shift difference between the protons is large enough.

-

Aromatic Protons (H-2, H-6 and H-3, H-5): The protons ortho to the electron-withdrawing dimethylphosphoryl group (H-2, H-6) are expected to be deshielded and appear at a lower field (higher ppm) compared to the protons ortho to the bromine atom (H-3, H-5). Both sets of protons will appear as doublets due to coupling with their adjacent aromatic protons (³J(H,H) is typically around 8-9 Hz for para-substituted benzenes).[1] Furthermore, these signals will be split by the phosphorus atom. The coupling through three bonds (³J(P,H)) for the protons at H-2 and H-6 is expected to be significantly larger than the coupling through four bonds (⁴J(P,H)) for the protons at H-3 and H-5.

-

Methyl Protons (-P(O)(CH₃)₂): The six protons of the two methyl groups are chemically and magnetically equivalent. They will appear as a single signal, which is split into a doublet by the phosphorus atom due to a two-bond coupling (²J(P,H)).

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

4.1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

4.2. Instrument Parameters:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.

-

Internal Standard: Tetramethylsilane (TMS) at δ 0.00 ppm.[2]

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16 to 64 (depending on sample concentration).

-

Relaxation Delay (d1): 5 seconds.

-

Acquisition Time (aq): Approximately 3-4 seconds.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals.

-

Analyze and report the chemical shifts, multiplicities, coupling constants, and integrations.

-

Visualizations

5.1. Spin-Spin Coupling Pathway

The following diagram illustrates the key spin-spin coupling interactions in this compound.

Caption: Spin-spin coupling pathways in this compound.

5.2. Experimental Workflow

The logical flow for the ¹H NMR analysis of this compound is depicted below.

Caption: Workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural confirmation and purity assessment. The predicted spectrum, characterized by a complex AA'BB' system in the aromatic region further split by phosphorus coupling, and a distinct doublet for the methyl protons, provides a clear fingerprint for this molecule. The experimental protocol outlined in this guide provides a robust method for obtaining high-quality spectral data. This technical guide serves as a valuable resource for researchers working with this compound, enabling confident and accurate spectral interpretation.

References

An In-depth Technical Guide to the 13C NMR Characterization of (4-bromophenyl)dimethylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of (4-bromophenyl)dimethylphosphine oxide. The information presented herein is essential for the structural elucidation and purity assessment of this compound, which is a valuable intermediate in organic synthesis and materials science. This document outlines the expected 13C NMR spectral data, a comprehensive experimental protocol for data acquisition, and a logical workflow for spectral analysis.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum of (4-bromophenyl)dimethylphosphine oxide is predicted based on the analysis of structurally analogous compounds. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the carbon-phosphorus coupling constants (JC-P) are given in Hertz (Hz). The spectrum is expected to exhibit five distinct signals corresponding to the unique carbon environments in the molecule.

Table 1: Predicted 13C NMR Data for (4-bromophenyl)dimethylphosphine oxide

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (JC-P, Hz) | Multiplicity |

| C1 (C-P) | 130 - 135 | ¹JC-P ≈ 90 - 110 | Doublet |

| C2/C6 (ortho) | 131 - 134 | ²JC-P ≈ 10 - 15 | Doublet |

| C3/C5 (meta) | 128 - 131 | ³JC-P ≈ 10 - 15 | Doublet |

| C4 (C-Br) | 125 - 128 | ⁴JC-P ≈ 2 - 5 | Doublet |

| CH₃ | 15 - 20 | ¹JC-P ≈ 70 - 75 | Doublet |

Note: The predicted values are based on data from similar organophosphorus compounds and may vary slightly depending on experimental conditions.

Experimental Protocol for 13C NMR Spectroscopy

The following protocol outlines the steps for acquiring a high-quality 13C NMR spectrum of (4-bromophenyl)dimethylphosphine oxide.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-30 mg of (4-bromophenyl)dimethylphosphine oxide.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the solvent, a small amount can be added.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is recommended for optimal resolution and sensitivity.

-

Probe Tuning: Tune and match the NMR probe to the 13C frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments) should be used.

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range for all carbon signals (e.g., 0-200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is desired.

-

Number of Scans (ns): The number of scans will depend on the sample concentration. Typically, 128 to 1024 scans are adequate to achieve a good signal-to-noise ratio.

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm) or the TMS signal to 0.00 ppm.

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. If quantitative information is needed, integrate the peak areas.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the 13C NMR spectrum of (4-bromophenyl)dimethylphosphine oxide.

This guide provides a comprehensive framework for the 13C NMR characterization of (4-bromophenyl)dimethylphosphine oxide. By following the detailed experimental protocol and utilizing the predicted spectral data and analysis workflow, researchers can confidently identify and characterize this important chemical compound.

An In-depth Technical Guide to the ³¹P NMR Chemical Shift of 1-Bromo-4-dimethylphosphoryl-benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of 1-Bromo-4-dimethylphosphoryl-benzene, a compound of interest in various research and development sectors. This document outlines the expected chemical shift, provides a representative experimental protocol for its determination, and contextualizes the data within the broader landscape of organophosphorus compounds.

Introduction to ³¹P NMR Spectroscopy

Phosphorus-31 (³¹P) NMR spectroscopy is a powerful analytical technique for the characterization of organophosphorus compounds. The ³¹P nucleus has a natural abundance of 100% and a spin quantum number of ½, which results in sharp and readily interpretable NMR signals. The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment around the phosphorus atom, providing valuable information about its oxidation state, coordination number, and the nature of its substituents. Chemical shifts are typically reported in parts per million (ppm) relative to an external standard, most commonly 85% phosphoric acid (H₃PO₄).

³¹P NMR Chemical Shift of this compound

Table 1: ³¹P NMR Chemical Shift Data for this compound and Related Compounds

| Compound | Structure | Solvent | ³¹P Chemical Shift (δ, ppm) |

| This compound (Estimated) | Br-C₆H₄-P(O)(CH₃)₂ | CDCl₃ | ~30 - 35 |

| (4-Bromophenyl)(methyl)diphenylphosphonium Bromide | [Br-C₆H₄-P(CH₃)(C₆H₅)₂]⁺Br⁻ | DMSO-d₆ | 23.22 |

| (4-Fluorophenyl)diphenylphosphine oxide | F-C₆H₄-P(O)(C₆H₅)₂ | CDCl₃ | 28.4 |

| Triphenylphosphine oxide | (C₆H₅)₃PO | CDCl₃ | ~29 |

| Dimethylphenylphosphine oxide | C₆H₅-P(O)(CH₃)₂ | CDCl₃ | ~32 |

The electronic effect of the bromine atom at the para position of the phenyl ring is expected to influence the electron density at the phosphorus center, thereby affecting its chemical shift. Generally, electron-withdrawing groups on the aryl ring of an arylphosphine oxide lead to a downfield shift (higher ppm value). Given that bromine is an electron-withdrawing group, the chemical shift of this compound is anticipated to be in the downfield region characteristic of trialkyl- and aryldialkylphosphine oxides.

Experimental Protocol

This section details a representative experimental methodology for the synthesis of this compound and the subsequent acquisition of its ³¹P NMR spectrum.

Synthesis of this compound

A common route for the synthesis of aryldialkylphosphine oxides is the Arbuzov reaction, followed by hydrolysis or direct reaction of a Grignard reagent with a suitable phosphorus compound. An alternative and often high-yielding method is the oxidation of the corresponding phosphine (B1218219).

Reaction Scheme:

(4-bromophenyl)dichlorophosphine + 2 CH₃MgBr → (4-bromophenyl)dimethylphosphine

(4-bromophenyl)dimethylphosphine + H₂O₂ → this compound

Materials:

-

(4-bromophenyl)dichlorophosphine

-

Methylmagnesium bromide (in a suitable ether solvent, e.g., THF or diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Hydrogen peroxide (30% aqueous solution)

-

Dichloromethane

-

Magnesium sulfate (B86663) (anhydrous)

-

Standard laboratory glassware and work-up equipment

Procedure:

-

A solution of (4-bromophenyl)dichlorophosphine in anhydrous diethyl ether is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Methylmagnesium bromide (2 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the complete formation of (4-bromophenyl)dimethylphosphine.

-

The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (4-bromophenyl)dimethylphosphine.

-

The crude phosphine is dissolved in dichloromethane, and the solution is cooled in an ice bath.

-

A stoichiometric amount of 30% hydrogen peroxide is added dropwise with vigorous stirring.

-

After the addition, the mixture is stirred at room temperature for a few hours.

-

The organic layer is washed with water, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

³¹P NMR Spectroscopic Analysis

Instrumentation:

-

A multinuclear NMR spectrometer operating at a suitable frequency for ³¹P (e.g., 162 MHz for a 400 MHz ¹H instrument).

-

Standard 5 mm NMR tubes.

Sample Preparation:

-

Approximately 10-20 mg of the purified this compound is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

A small amount of a reference standard, such as triphenylphosphate (TPP) or phosphoric acid, can be added if an internal reference is desired, although external referencing to 85% H₃PO₄ is standard.

Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

-

Decoupling: Waltz-16 or a similar broadband proton decoupling sequence.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for accurate integration if quantitative analysis is required.

-

Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration and spectrometer sensitivity.

-

Spectral Width (SW): A range of approximately -50 to 100 ppm is generally sufficient for phosphine oxides.

-

Referencing: The spectrum is referenced to an external standard of 85% H₃PO₄ at 0.0 ppm.

Visualization of Key Relationships

The following diagrams illustrate the logical flow of the experimental process and the key factors influencing the ³¹P NMR chemical shift.

Caption: Workflow for the synthesis and ³¹P NMR analysis of the target compound.

Caption: Key factors that determine the observed ³¹P NMR chemical shift.

This guide provides a comprehensive framework for understanding and determining the ³¹P NMR chemical shift of this compound. The provided data and protocols are intended to be a valuable resource for researchers in the fields of chemistry and drug development.

An In-depth Technical Guide to the FT-IR Analysis of (4-bromophenyl)dimethylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction to FT-IR Spectroscopy of Organophosphorus Compounds

FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides information about the functional groups and molecular structure of a compound. In the context of organophosphorus compounds like (4-bromophenyl)dimethylphosphine oxide, FT-IR is particularly useful for identifying the characteristic vibrations of the phosphoryl (P=O) group, as well as vibrations associated with the phosphorus-carbon (P-C) and carbon-halogen (C-Br) bonds, and the aromatic ring.

The position, intensity, and shape of the absorption bands in an FT-IR spectrum can provide valuable insights into the electronic environment of the functional groups, molecular conformation, and intermolecular interactions.

Predicted FT-IR Spectral Data for (4-bromophenyl)dimethylphosphine Oxide

Based on the analysis of analogous compounds, such as triphenylphosphine (B44618) oxide and other substituted aryl phosphine (B1218219) oxides, the following table summarizes the expected characteristic infrared absorption frequencies for (4-bromophenyl)dimethylphosphine oxide.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Characteristic of C-H stretching vibrations on the phenyl ring. |

| Aliphatic C-H Stretch (CH₃) | 2990 - 2850 | Medium | Symmetric and asymmetric stretching vibrations of the methyl groups attached to the phosphorus atom. |

| Phosphoryl Group (P=O) Stretch | 1210 - 1180 | Strong | This is a highly characteristic and intense band for phosphine oxides. Its exact position is sensitive to the electronic effects of the substituents. |

| Phenyl Ring C=C Stretch | 1600 - 1450 | Medium | Multiple bands are expected in this region corresponding to the skeletal vibrations of the aromatic ring. |

| P-CH₃ Deformation | 1450 - 1350 | Medium | Bending vibrations of the methyl groups attached to phosphorus. |

| Aromatic P-C (Phenyl-P) Stretch | 1150 - 1090 | Strong | A strong absorption band characteristic of the stretching vibration of the bond between the phosphorus atom and the phenyl ring. |

| In-plane Aromatic C-H Bend | 1100 - 1000 | Medium | Bending vibrations of the C-H bonds within the plane of the aromatic ring. |

| Out-of-plane Aromatic C-H Bend | 900 - 800 | Strong | The position of this strong band is indicative of the substitution pattern on the benzene (B151609) ring (para-substitution). |

| C-Br Stretch | 700 - 500 | Medium-Strong | The stretching vibration of the carbon-bromine bond. |

| P-C (Methyl-P) Stretch | 750 - 650 | Medium | Stretching vibrations of the bonds between the phosphorus atom and the methyl groups. |

Experimental Protocols

A standard experimental procedure for obtaining an FT-IR spectrum of a solid sample like (4-bromophenyl)dimethylphosphine oxide is detailed below. This protocol is based on the KBr pellet method, which is a common technique for solid-state FT-IR analysis.[1][2]

3.1. Materials and Equipment

-

(4-bromophenyl)dimethylphosphine oxide (solid sample)

-

Potassium bromide (KBr), FT-IR grade, desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer

-

Spatula

-

Desiccator

3.2. Sample Preparation (KBr Pellet Method)

-

Grinding: Weigh approximately 1-2 mg of the (4-bromophenyl)dimethylphosphine oxide sample and 100-200 mg of dry KBr powder.[2] Grind the two components together thoroughly in an agate mortar for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the ground mixture into the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good dispersion of the sample in the KBr matrix.

-

Drying: If the pellet appears cloudy, it may be due to moisture. The KBr and sample should be thoroughly dried before use.

3.3. Data Acquisition

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Spectrum: Carefully place the KBr pellet containing the sample into the sample holder and place it in the spectrometer.

-

Scanning: Acquire the FT-IR spectrum of the sample. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Signal-to-noise ratio can be improved by co-adding multiple scans (e.g., 16 or 32 scans).

-

Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Key Concepts

4.1. Experimental Workflow for FT-IR Analysis

The following diagram illustrates the logical steps involved in the FT-IR analysis of a solid sample using the KBr pellet method.

4.2. Key Vibrational Modes of (4-bromophenyl)dimethylphosphine oxide

This diagram highlights the primary functional groups within the (4-bromophenyl)dimethylphosphine oxide molecule and their corresponding characteristic vibrational modes that are identifiable by FT-IR spectroscopy.

References

Mass Spectrometry of 1-Bromo-4-dimethylphosphoryl-benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-Bromo-4-dimethylphosphoryl-benzene. Lacking direct experimental spectra in publicly available databases, this document outlines the predicted fragmentation patterns based on established principles of mass spectrometry for brominated aromatic compounds and organophosphorus esters. Detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) analysis are provided, alongside data presentation tables and workflow diagrams to facilitate the identification and characterization of this compound in a research and drug development setting.

Introduction

This compound is an organophosphorus compound containing a brominated aromatic ring. The structural elucidation and quantitative analysis of such molecules are critical in various stages of drug development and chemical research. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), offers a powerful analytical tool for this purpose. This guide will delve into the theoretical and practical aspects of the mass spectrometric analysis of this specific compound.

Predicted Mass Spectrum and Fragmentation Pathways

The electron ionization (EI) mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways, driven by the presence of the bromine atom, the phosphoryl group, and the aromatic ring.

Molecular Ion

The molecular ion peak ([M]+•) is expected to be observed, exhibiting a characteristic isotopic pattern for a monobrominated compound. Due to the natural abundance of the 79Br and 81Br isotopes in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

Major Fragmentation Pathways

The primary fragmentation of the molecular ion is anticipated to occur at the C-P bond and within the dimethylphosphoryl group. The brominated benzene (B151609) ring provides a stable structural element.

-

Loss of a Methyl Radical: A common fragmentation for dimethylphosphoryl compounds is the loss of a methyl radical (•CH3) from the molecular ion, leading to the [M - 15]+ ion.

-

Loss of a Methoxy (B1213986) Radical: Cleavage of a P-OCH3 bond can result in the loss of a methoxy radical (•OCH3), yielding the [M - 31]+ ion.

-

Cleavage of the C-P Bond: The bond between the aromatic ring and the phosphorus atom can cleave, leading to two possible charged fragments:

-

The bromophenyl cation ([C6H4Br]+).

-

The dimethylphosphoryl cation ([(CH3O)2P=O]+).

-

-

Rearrangements: McLafferty-type rearrangements and other hydrogen rearrangements are possible, potentially leading to the elimination of neutral molecules like formaldehyde (B43269) (CH2O).[1]

The predicted major fragment ions and their corresponding m/z values are summarized in the table below.

Data Presentation: Predicted Quantitative Data

| Predicted Fragment Ion | m/z (79Br / 81Br) | Proposed Structure | Relative Abundance (Predicted) |

| [M]+• | 249.9 / 251.9 | [C8H10BrO2P]+• | Moderate |

| [M - CH3]+ | 234.9 / 236.9 | [C7H7BrO2P]+ | High |

| [M - OCH3]+ | 218.9 / 220.9 | [C7H7BrOP]+ | Moderate |

| [C6H4Br]+ | 155 / 157 | Bromophenyl cation | High |

| [(CH3O)2P=O]+ | 93 | Dimethylphosphoryl cation | Moderate |

| [C6H5]+ | 77 | Phenyl cation (from loss of Br) | Low |

Experimental Protocols

A robust and reliable experimental protocol is essential for obtaining high-quality mass spectral data. The following section details a recommended methodology for the GC-MS analysis of this compound.

Sample Preparation

Proper sample preparation is crucial to ensure the analyte is in a suitable form for GC-MS analysis and to minimize matrix interference.

-

Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Dilution: Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL. The optimal concentration may need to be determined empirically.

-

Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following GC-MS parameters are recommended as a starting point and may require optimization for specific instrumentation and analytical goals.

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms or equivalent) |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (with a splitless time of 1 minute) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 50-350 |

| Scan Rate | 2 scans/second |

Visualizations

Predicted Fragmentation Pathway

References

The Dawn of a Versatile Moiety: An In-depth Technical Guide to the Discovery and History of Aryl Phosphine Oxides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl phosphine (B1218219) oxides, a class of organophosphorus compounds characterized by a phosphorus atom double-bonded to an oxygen atom and single-bonded to at least one aryl group, have emerged from relative obscurity to become a cornerstone in modern chemistry. Their unique electronic properties, thermal stability, and coordinating ability have led to their widespread application in fields as diverse as catalysis, materials science, and medicinal chemistry. This technical guide delves into the historical evolution of aryl phosphine oxides, from their initial discovery to the sophisticated synthetic methodologies developed over the years. We will explore the key scientific milestones, present detailed experimental protocols for their synthesis, and provide a quantitative overview of their properties.

A Historical Perspective: From Phosphonates to Phosphine Oxides

The journey to understanding and synthesizing aryl phosphine oxides is intertwined with the broader history of organophosphorus chemistry. While the parent phosphine oxide (H₃PO) remains a laboratory curiosity, its organic derivatives have a rich history.[1][2]

The late 19th and early 20th centuries marked a period of foundational discoveries. In 1898, August Michaelis reported a reaction that would later bear his name, demonstrating the formation of phosphonates from the reaction of trialkyl phosphites with alkyl halides.[3] Shortly thereafter, Aleksandr Arbuzov extensively explored and expanded upon this reaction, now famously known as the Michaelis-Arbuzov reaction . This reaction proved to be a versatile method for creating carbon-phosphorus bonds and laid the groundwork for the synthesis of various organophosphorus compounds, including phosphine oxides.[3]

While the Michaelis-Arbuzov reaction was initially focused on alkyl derivatives, the development of Grignard reagents by Victor Grignard in the early 1900s provided a powerful tool for forming aryl-phosphorus bonds. The reaction of Grignard reagents with phosphorus halides opened up new avenues for the synthesis of a wide array of organophosphorus compounds, including triarylphosphines, which could then be oxidized to their corresponding phosphine oxides.

A pivotal moment in the history of phosphine oxides came with the discovery of the Wittig reaction by Georg Wittig in 1953.[2] This Nobel Prize-winning reaction, which converts aldehydes and ketones into alkenes, generates a phosphine oxide, often triphenylphosphine (B44618) oxide, as a stoichiometric byproduct.[2] This reaction not only provided a new and highly valuable tool for organic synthesis but also made triphenylphosphine oxide a readily available and extensively studied compound.

The latter half of the 20th century and the beginning of the 21st century have seen the development of more sophisticated and efficient methods for the synthesis of aryl phosphine oxides. A significant advancement was the Hirao reaction , a palladium-catalyzed cross-coupling reaction of aryl halides with H-phosphonates, H-phosphinates, or secondary phosphine oxides.[4][5][6] This method offers a direct and versatile route to a wide range of functionalized aryl phosphine oxides.

Key Synthetic Methodologies: A Chronological Overview

The synthesis of aryl phosphine oxides has evolved significantly over time, with each new method offering advantages in terms of scope, efficiency, and functional group tolerance.

Quantitative Data of Representative Aryl Phosphine Oxides

The physical and chemical properties of aryl phosphine oxides are influenced by the nature and substitution pattern of the aryl groups. Below is a table summarizing key properties of some common aryl phosphine oxides.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Triphenylphosphine oxide | C₁₈H₁₅OP | 278.28 | 154-158 | 360 |

| Tris(4-methylphenyl)phosphine oxide | C₂₁H₂₁OP | 320.37 | 137-141 | - |

| Tris(4-methoxyphenyl)phosphine oxide | C₂₁H₂₁O₄P | 368.36 | 148-152 | - |

| Tris(4-chlorophenyl)phosphine oxide | C₁₈H₁₂Cl₃OP | 381.62 | 185-188 | - |

| Tris(pentafluorophenyl)phosphine oxide | C₁₈F₁₅OP | 558.16 | 162-164 | - |

| Bis(4-fluorophenyl)phenylphosphine oxide | C₁₈H₁₃F₂OP | 314.27 | 128-132 | - |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of aryl phosphine oxides via established and modern reactions.

Synthesis of Triphenylphosphine Oxide via Oxidation of Triphenylphosphine

This method is a straightforward oxidation of a tertiary phosphine.

Protocol:

-

Dissolution: Dissolve triphenylphosphine (1.0 g, 3.81 mmol) in a suitable solvent such as acetone (B3395972) or dichloromethane (B109758) (20 mL).

-

Oxidation: Add a 30% aqueous solution of hydrogen peroxide (1.5 mL, approx. 14.7 mmol) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, add a large volume of water (50 mL) to the reaction mixture.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude triphenylphosphine oxide from a suitable solvent system, such as ethyl acetate (B1210297)/hexane, to yield white crystals.

Expected Yield: >95%

Synthesis of an Aryl Phosphine Oxide via the Michaelis-Arbuzov Reaction

This protocol describes a general procedure for the synthesis of a diarylmethylphosphine oxide.

Protocol:

-

Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine a diarylphosphinite (1.0 equiv) and an arylmethyl halide (1.1 equiv).

-

Reaction Conditions: Heat the mixture, either neat or in a high-boiling solvent (e.g., toluene (B28343) or xylene), to a temperature typically ranging from 120-160 °C.[3]

-

Reaction Monitoring: Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The formation of the phosphine oxide will be indicated by a characteristic downfield shift in the ³¹P NMR spectrum.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired aryl phosphine oxide.

Synthesis of an Aryl Phosphine Oxide via the Hirao Reaction

This method provides a palladium-catalyzed route to aryl phosphine oxides.[5]

Protocol:

-

Catalyst and Ligand Preparation: In a Schlenk flask under an inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., dppf, 4-10 mol%), and a base (e.g., triethylamine (B128534) or potassium carbonate, 2.0 equiv).

-

Reactant Addition: Add the secondary phosphine oxide (1.0 equiv) and the aryl halide (1.2 equiv) to the flask, followed by a degassed solvent (e.g., toluene or DMF).

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure aryl phosphine oxide.

Reaction Mechanisms and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the mechanisms of key reactions involved in the synthesis of aryl phosphine oxides.

Michaelis-Arbuzov Reaction Mechanism

Wittig Reaction Mechanism

Horner-Wadsworth-Emmons Reaction Mechanism

Atherton-Todd Reaction Mechanism

References

- 1. Triphenylphosphine Oxide | C18H15OP | CID 13097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Microwave-Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine Oxides by the Hirao Reaction | MDPI [mdpi.com]

- 5. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]

role of dimethylphosphoryl group in molecular interactions

An In-depth Technical Guide on the Role of the Dimethylphosphoryl Group in Molecular Interactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dimethylphosphoryl group, often referred to as the dimethylphosphine (B1204785) oxide (DMPO) moiety, has emerged from relative obscurity to become a functional group of significant interest in modern medicinal chemistry.[1][2][3] Historically, organophosphorus compounds were often flagged and filtered out in early drug discovery due to concerns over toxicity and poor bioavailability.[1] However, the successful development and approval of drugs like Brigatinib have demonstrated that the DMPO group can be a "magic" moiety, imparting highly desirable properties to a molecule.[3]

This technical guide provides a comprehensive overview of the multifaceted roles of the dimethylphosphoryl group in molecular design and interactions. We will explore its fundamental physicochemical properties, its function as a potent hydrogen bond acceptor and phosphate (B84403) bioisostere, and its application in enzyme inhibition, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Physicochemical Properties and Their Impact on Drug Discovery

The introduction of a DMPO group into a molecule can dramatically alter its physicochemical profile, which is a critical consideration in optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Key Physicochemical Contributions:

-

Increased Polarity and Aqueous Solubility: The P=O bond in the DMPO group is highly polar, making it a significant contributor to a molecule's overall polarity. This often leads to a dramatic increase in aqueous solubility.[4][5][6] A classic example is Fosazepam, a water-soluble derivative of the poorly soluble Diazepam, where the addition of a dimethylphosphoryl group enhances its utility.[2][3][4]

-

Reduced Lipophilicity: As a consequence of its high polarity, the DMPO group significantly lowers a molecule's lipophilicity, which is quantified by a decrease in its logP value.[3][6] This can be advantageous in reducing off-target effects associated with excessive lipophilicity.

-

Enhanced Metabolic Stability: The polarity imparted by the DMPO group can shield molecules from metabolic enzymes, leading to improved stability and a longer half-life in biological systems.[4][5][6]

-

Modulated Permeability: While increased polarity is beneficial for solubility, it can present a challenge for cell membrane permeability. A careful balance must be struck, as excessive polarity can sometimes hinder a drug's ability to cross biological membranes.[4][5]

Data Presentation: Physicochemical Property Modulation

The following table summarizes the calculated ADME parameters for a piperidine (B6355638) derivative, comparing the effects of the DMPO group to other isosteres. This illustrates the quantitative impact of the DMPO moiety.

| Parameter | Core Structure (Piperidine) | With Isopropyl Group | With t-Butyl Group | With Phenyl Group | With DMPO Group |

| Formula | C13H15N3O2 | C16H21N3O2 | C17H23N3O2 | C19H19N3O2 | C15H20N3O3P |

| Molecular Weight ( g/mol ) | 245.28 | 287.37 | 301.39 | 321.37 | 321.31 |

| logP (Consensus) | 1.89 | 3.16 | 3.59 | 3.65 | 1.21 |

| Topological Polar Surface Area (Ų) | 71.68 | 71.68 | 71.68 | 71.68 | 80.91 |

| Solubility Class | Soluble | Moderately soluble | Moderately soluble | Moderately soluble | Very soluble |

| Bioavailability Score | 0.55 | 0.55 | 0.55 | 0.55 | 0.55 |

| Data adapted from a comparative study on isoxazoline (B3343090) derivatives. The DMPO group notably reduces logP and increases polarity, leading to higher predicted solubility. |

Role in Molecular Interactions

The unique electronic and structural features of the DMPO group allow it to participate in several critical types of molecular interactions, which can be exploited to enhance binding affinity and selectivity for a biological target.

-

Potent Hydrogen Bond Acceptor: The oxygen atom of the P=O bond is a very strong hydrogen-bond acceptor.[1][4] This allows it to form stable hydrogen bonds with donor groups (e.g., backbone amides, specific amino acid side chains) in a protein's binding pocket. The tetrahedral geometry of the phosphorus atom provides three distinct vectors for further chemical modification without disrupting this key interaction.[4]

-

Phosphate Mimetic and Bioisostere: Phosphate groups are central to biological signaling, but their negative charge and susceptibility to enzymatic cleavage limit their use in drugs.[7][8][9] The DMPO group can serve as a neutral, stable bioisostere for phosphate groups.[10] By mimicking the tetrahedral geometry and hydrogen-bonding pattern of a phosphate, it can effectively interact with phosphate-binding sites in enzymes like kinases and phosphatases, making it a valuable tool for designing inhibitors of signal transduction pathways.[9][11]

Case Study: Brigatinib (Alunbrig®)

The success of Brigatinib, an FDA-approved anaplastic lymphoma kinase (ALK) inhibitor, is a testament to the power of the DMPO group in drug design.[1][3][6]

-

Mechanism: Brigatinib is used to treat non-small cell lung cancer by inhibiting the ALK protein, which is aberrantly activated in some cancers.

-

Role of DMPO: The incorporation of the DMPO moiety into the Brigatinib scaffold was a game-changing discovery. It is not merely a solubilizing group but a critical part of the pharmacophore. Its ability to form a key hydrogen bond in the kinase hinge region contributes to a remarkable 70-fold increase in potency compared to its unsubstituted analogue.[3] Furthermore, the DMPO group provides Brigatinib with excellent ADME properties, including high water solubility and reduced lipophilicity.[3]

Role in Enzyme Inhibition

Organophosphorus compounds are well-known for their ability to inhibit enzymes, particularly serine hydrolases. The mechanism often involves the formation of a stable, covalent dimethylphosphoryl-enzyme adduct.

Inhibition of Acetylcholinesterase (AChE)

A prominent example is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. Certain organophosphorus agents can react with the active site serine (Ser203) of AChE, leading to an irreversibly inhibited, dimethylphosphorylated enzyme.[12][13] This covalent modification blocks the enzyme's natural function of hydrolyzing the neurotransmitter acetylcholine.

The process involves several stages:

-

Inhibition: The organophosphorus compound covalently binds to the enzyme.

-

Spontaneous Reactivation: A very slow hydrolysis reaction can occur, releasing the DMPO group and restoring enzyme function.

-

Aging: A competing process where the dimethylphosphoryl-enzyme conjugate undergoes a conformational change or dealkylation, rendering it completely resistant to reactivation by standard oxime antidotes.[13]

Data Presentation: Kinetic Constants for Human AChE Inhibition

The table below provides key kinetic constants for dimethylphosphoryl-inhibited human AChE, highlighting the rates of spontaneous reactivation and aging.

| Kinetic Parameter | Value (for AChE) | Description |

| Spontaneous Reactivation (t½) | 0.7 hours | The half-life for the enzyme to spontaneously recover its function.[13] |

| Aging (t½) | 3.7 hours | The half-life for the inhibited enzyme to become resistant to reactivation.[13] |

| Reactivation by Obidoxime | High efficacy | Obidoxime is significantly more effective at reactivating dimethylphosphoryl-AChE than other oximes like pralidoxime.[13] |

Involvement in Signaling Pathways

Because phosphorylation is a ubiquitous mechanism for controlling cellular signaling, the ability of the DMPO group to mimic phosphate allows it to be incorporated into molecules that modulate these pathways.[9][14][15]

Organophosphorus compounds have been shown to affect key signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38-MAPK), which are central regulators of cell proliferation, differentiation, and apoptosis.[16] Inhibitors containing a DMPO group, such as Brigatinib, function by directly blocking the catalytic activity of a kinase (e.g., ALK), thereby shutting down downstream signaling that would otherwise promote cancer cell growth and survival.

Visualization: Kinase Inhibition Signaling Pathway

The following diagram illustrates the general principle of how a kinase inhibitor containing a DMPO group can block a signaling cascade.

Caption: A kinase inhibitor with a DMPO group blocks the receptor, preventing downstream signaling.

Experimental Protocols

This section provides generalized methodologies for the synthesis of DMPO-containing compounds and for the characterization of their molecular interactions.

Protocol 1: General Synthesis of an Aryl-DMPO Compound

This protocol outlines a palladium-catalyzed cross-coupling reaction, a common method for installing the DMPO group onto an aromatic ring.

-

Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide (1.0 eq), dimethylphosphine oxide (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a phosphine (B1218219) ligand such as Xantphos (0.1 eq), and a base such as K₂CO₃ (2.0 eq).

-

Solvent Addition: Add a suitable anhydrous solvent (e.g., dioxane or toluene) via syringe.

-

Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic salts and the catalyst. Rinse the pad with an organic solvent like ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product using column chromatography on silica (B1680970) gel to obtain the desired aryl-DMPO compound.

Visualization: Synthetic Workflow

Caption: Generalized workflow for the synthesis of a DMPO-containing compound.

Protocol 2: Characterizing Protein-Ligand Binding via Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of thermodynamic binding parameters.

-

Sample Preparation: Prepare solutions of the protein and the DMPO-containing ligand in the same buffer to avoid artifacts from buffer mismatch. The protein solution (typically 10-50 µM) is placed in the ITC sample cell, and the ligand solution (typically 10-20x the protein concentration) is loaded into the injection syringe. All solutions should be thoroughly degassed.

-

Instrument Setup: Set the experimental temperature, stirring speed, and injection parameters (volume and spacing) on the ITC instrument. Allow the system to equilibrate to a stable baseline.

-

Titration: Perform a series of small, sequential injections of the ligand solution into the protein solution. The instrument records the heat change associated with each injection.

-

Data Analysis: The raw data (heat pulses) are integrated to obtain the heat change per mole of injectant. This is plotted against the molar ratio of ligand to protein.

-

Model Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the equilibrium dissociation constant (K_d), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Visualization: Experimental Workflow for Binding Affinity

Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.

Conclusion

The dimethylphosphoryl group has firmly established its place as a valuable and versatile structural element in the medicinal chemist's toolbox.[5] Its ability to act as a potent hydrogen bond acceptor is critical for achieving high target affinity, as exemplified by the kinase inhibitor Brigatinib. Furthermore, its capacity to dramatically improve physicochemical properties—most notably aqueous solubility and metabolic stability—addresses common challenges in drug development.[4][6] While its high polarity must be carefully balanced to ensure adequate permeability, the DMPO group offers a powerful strategy for optimizing lead compounds into viable drug candidates. Future explorations of this "magic" moiety are poised to yield further innovations in the design of targeted therapeutics.

References

- 1. enamine.net [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 4. researchgate.net [researchgate.net]

- 5. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 7. Phosphate Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. The use of phosphate bioisosteres in medicinal chemistry and chemical biology - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. Phosphate isosteres in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphotyrosyl mimetics in the development of signal transduction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reaction Pathway and Free Energy Barrier for Reactivation of Dimethylphosphoryl-inhibited Human Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dimethylphosphoryl-inhibited human cholinesterases: inhibition, reactivation, and aging kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dynamics and Sensitivity of Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Reactivity of the Carbon-Bromine Bond in 1-Bromo-4-dimethylphosphoryl-benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 1-Bromo-4-dimethylphosphoryl-benzene. The presence of the electron-withdrawing dimethylphosphoryl group significantly influences the chemical behavior of the C-Br bond, making this molecule a versatile substrate for various palladium-catalyzed cross-coupling reactions. This document details the electronic effects of the phosphoryl group, summarizes key cross-coupling reactions with quantitative data from analogous compounds, provides detailed experimental protocols, and includes visualizations of reaction mechanisms and workflows to facilitate understanding and application in research and development.

Introduction: The Influence of the Dimethylphosphoryl Group

The this compound molecule features a bromine atom attached to an aromatic ring, which is further substituted with a dimethylphosphoryl group [P(O)(CH₃)₂] at the para position. This phosphoryl group is strongly electron-withdrawing, which has a profound impact on the reactivity of the C-Br bond.